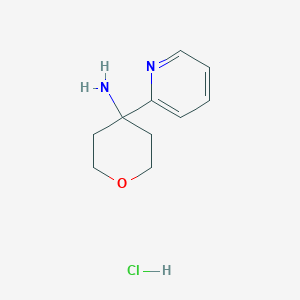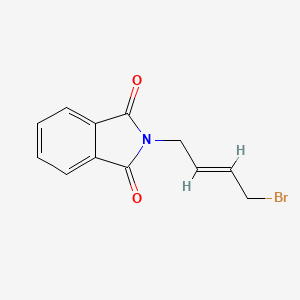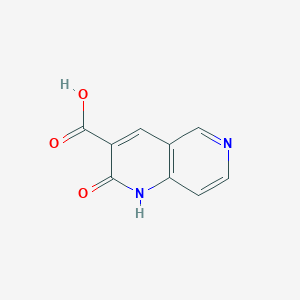
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its fused-ring system, which consists of two pyridine rings connected through adjacent carbon atoms. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 can yield the desired naphthyridine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, controlled reaction environments, and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce dihydro-naphthyridines .
Applications De Recherche Scientifique
2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the activity of certain enzymes, leading to disruptions in cellular processes. Additionally, it may bind to DNA, interfering with replication and transcription, which is particularly relevant in its antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
1,5-Naphthyridines: These compounds share a similar fused-ring structure but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another class of naphthyridines with distinct biological activities and synthetic routes.
Uniqueness: 2-Oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylic acid is unique due to its specific ring structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different fields highlight its versatility and importance in scientific research.
Propriétés
Formule moléculaire |
C9H6N2O3 |
|---|---|
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
2-oxo-1H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O3/c12-8-6(9(13)14)3-5-4-10-2-1-7(5)11-8/h1-4H,(H,11,12)(H,13,14) |
Clé InChI |
KPFCPYVACMZIEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC2=C1NC(=O)C(=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




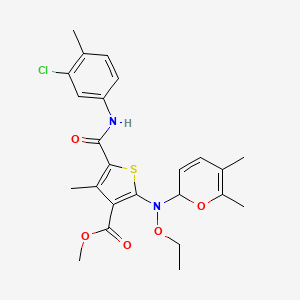
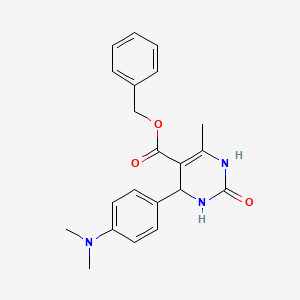
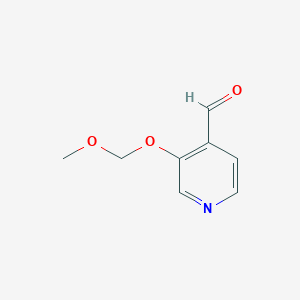
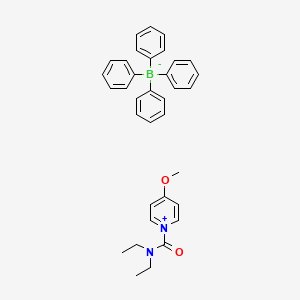


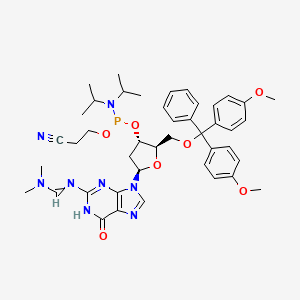
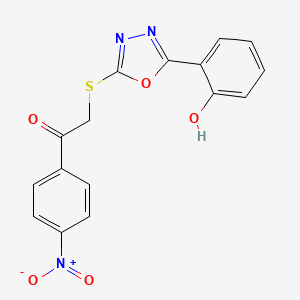
![10-(2-Methoxyethyl)-3-phenylbenzo[g]pteridine-2,4-dione](/img/structure/B11771743.png)

